molecular formula C26H25N7O4S B2536951 N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1038764-89-4

N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No. B2536951
CAS RN: 1038764-89-4
M. Wt: 531.59
InChI Key: SHVJPPFNUQWAPA-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C26H25N7O4S and its molecular weight is 531.59. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Quinazoline derivatives, a closely related chemical family, have been extensively studied for their diverse biological activities. Quinazoline and its derivatives play a significant role in developing novel medicinal agents due to their presence in more than 200 naturally occurring alkaloids. Researchers have introduced many bioactive moieties to the quinazoline nucleus, creating potential therapeutic agents, particularly in anticancer and antibiotic resistance contexts (Tiwary et al., 2016). Additionally, quinazoline-based compounds have been explored for optoelectronic materials, demonstrating their applications beyond pharmaceuticals to include luminescent elements and photoelectric conversion elements (Lipunova et al., 2018).

Pharmacological Research

In pharmacology, pyrazole derivatives, another chemical class related to the query compound, are recognized for their broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. These derivatives serve as critical synthons in organic synthesis and drug development, highlighting the importance of such heterocycles in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Chemical Analysis and Drug Development

In the context of drug development and chemical analysis, specific assays and methodologies are developed to quantify and evaluate the pharmacological properties of compounds like linagliptin, which share structural similarities with the query compound. For instance, high-performance thin-layer chromatography (HPTLC) has been utilized for the determination of linagliptin in tablet dosage form, demonstrating the methodological advancements in analyzing complex chemical entities (Rode & Tajne, 2021).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O4S/c1-15-11-21(32-31-15)30-23(35)14-38-26-29-19-6-4-3-5-18(19)24-28-20(25(36)33(24)26)12-22(34)27-13-16-7-9-17(37-2)10-8-16/h3-11,20H,12-14H2,1-2H3,(H,27,34)(H2,30,31,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVJPPFNUQWAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

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